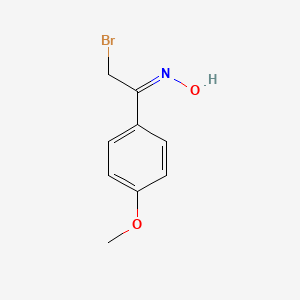
2-Bromo-1-(4-methoxyphenyl)ethanone oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-1-(4-methoxyphenyl)ethanone oxime is an organic compound with the molecular formula C9H10BrNO2 It is a derivative of 2-bromo-1-(4-methoxyphenyl)ethanone, where the oxime group replaces the carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(4-methoxyphenyl)ethanone oxime typically involves the reaction of 2-bromo-1-(4-methoxyphenyl)ethanone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at a temperature range of 0-5°C to ensure the formation of the oxime derivative.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(4-methoxyphenyl)ethanone oxime can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The oxime group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The oxime group can be oxidized to a nitroso compound using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Hydrogen peroxide (H2O2) in acetic acid.
Major Products Formed
Substitution: Formation of 2-azido-1-(4-methoxyphenyl)ethanone or 2-thiocyanato-1-(4-methoxyphenyl)ethanone.
Reduction: Formation of 2-amino-1-(4-methoxyphenyl)ethanone.
Oxidation: Formation of 2-nitroso-1-(4-methoxyphenyl)ethanone.
Scientific Research Applications
2-Bromo-1-(4-methoxyphenyl)ethanone oxime has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s derivatives have potential therapeutic applications, particularly in the development of anti-inflammatory and anticancer agents.
Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industrial Applications: The compound can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(4-methoxyphenyl)ethanone oxime involves its interaction with biological targets such as enzymes and receptors. The oxime group can form hydrogen bonds with active site residues, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-1-(4-methoxyphenyl)ethanone: The parent compound without the oxime group.
2-Bromo-1-(4-methylphenyl)ethanone: A similar compound with a methyl group instead of a methoxy group.
2-Bromo-1-(4-chlorophenyl)ethanone: A similar compound with a chlorine atom instead of a methoxy group.
Uniqueness
2-Bromo-1-(4-methoxyphenyl)ethanone oxime is unique due to the presence of the oxime group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The oxime group can participate in specific interactions with biological targets, making it a valuable scaffold in drug design and development.
Properties
Molecular Formula |
C9H10BrNO2 |
|---|---|
Molecular Weight |
244.08 g/mol |
IUPAC Name |
(NE)-N-[2-bromo-1-(4-methoxyphenyl)ethylidene]hydroxylamine |
InChI |
InChI=1S/C9H10BrNO2/c1-13-8-4-2-7(3-5-8)9(6-10)11-12/h2-5,12H,6H2,1H3/b11-9- |
InChI Key |
PUVGQYFVBWZTLT-LUAWRHEFSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C(=N\O)/CBr |
Canonical SMILES |
COC1=CC=C(C=C1)C(=NO)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![10-Phenyl-10,15-dihydrobenzofuro[3,2-a]indolo[3,2-c]carbazole](/img/structure/B12851557.png)
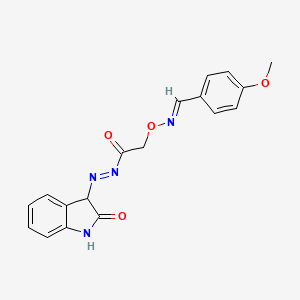
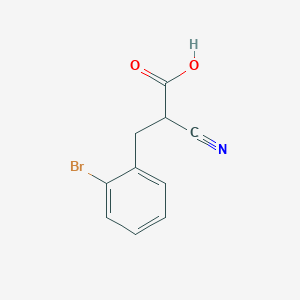
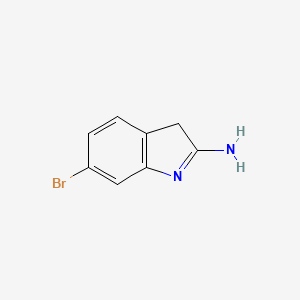
![7-Bromo-5-fluoro-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B12851571.png)
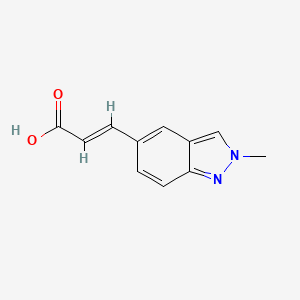
![4-Bromo-5H-pyrrolo[2,3-D]pyrimidin-2-amine](/img/structure/B12851581.png)
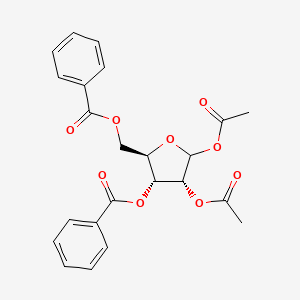
![N-(4'-Cyano[1,1'-biphenyl]-4-yl)acetamide](/img/structure/B12851601.png)
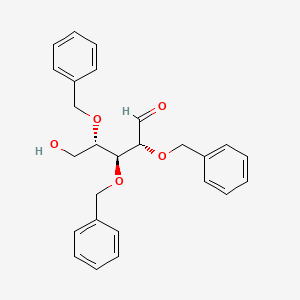
![2',3',4',5',6'-Pentafluoro-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12851619.png)
![2-Phenyl-3a,8a-dihydro-8H-indeno[1,2-d]oxazole](/img/structure/B12851621.png)
![1-(7-Fluoroimidazo[1,2-a]pyridin-3-yl)ethan-1-one](/img/structure/B12851627.png)
